molecular formula C13H17BrN2O B12623685 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one CAS No. 919118-89-1

1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one

Cat. No.: B12623685
CAS No.: 919118-89-1
M. Wt: 297.19 g/mol
InChI Key: AUHUTUUEGMYTHR-UHFFFAOYSA-N
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Description

1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one is a chemical compound that features a piperidine ring substituted with a 2-bromoaniline group and an ethanone moiety

Preparation Methods

The synthesis of 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 2-bromoaniline as the primary starting materials.

    Reaction Conditions: The piperidine is reacted with ethanone under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-bromoaniline to yield the final product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethanone moiety.

    Substitution: The bromine atom in the 2-bromoaniline group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one involves its interaction with molecular targets in the body:

Comparison with Similar Compounds

1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

919118-89-1

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

1-[4-(2-bromoanilino)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H17BrN2O/c1-10(17)16-8-6-11(7-9-16)15-13-5-3-2-4-12(13)14/h2-5,11,15H,6-9H2,1H3

InChI Key

AUHUTUUEGMYTHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)NC2=CC=CC=C2Br

Origin of Product

United States

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